molecular formula C19H19N3O3S B6542184 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1058461-55-4

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6542184
CAS No.: 1058461-55-4
M. Wt: 369.4 g/mol
InChI Key: DTYLXMVCTCZRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a chemical compound that has garnered significant interest due to its potential applications in various scientific and industrial fields. It is characterized by the presence of both pyrimidinone and thiophenyl groups, making it a versatile candidate for various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions

  • Preparation of Pyrimidinone Core: : A precursor such as 2-aminopyrimidine is used. This undergoes a condensation reaction with an ethyl acetate derivative, usually in the presence of an acidic or basic catalyst.

  • Introduction of Ethoxyphenyl Group: : The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, using a suitable reagent like 4-ethoxybenzaldehyde.

  • Final Coupling with Thiophenyl Methyl Group: : The final step involves coupling the intermediate with a thiophenyl methyl derivative, typically using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent choice, and purification techniques. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically involving reagents like hydrogen peroxide or sodium hypochlorite, resulting in the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to hydroxyl functionalities.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the ethoxyphenyl or thiophenyl positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, sodium hypochlorite

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Halogenated intermediates, strong nucleophiles or electrophiles

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Halogenated compounds, amides

Scientific Research Applications

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide has diverse applications across several scientific disciplines:

  • Chemistry: : Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor, affecting biological pathways involving pyrimidine metabolism.

  • Medicine: : Explored for its pharmacological properties, particularly in the design of anti-inflammatory and anticancer agents.

  • Industry: : Utilized in the production of high-performance materials due to its stable chemical structure.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Binding to Enzymes: : It inhibits enzymes by binding to their active sites, often through hydrogen bonding and hydrophobic interactions.

  • Pathways Involved: : It affects pathways such as pyrimidine metabolism and signal transduction processes, which are crucial in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

  • **2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

  • 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide

Unique Characteristics

  • 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide: stands out due to the combination of its ethoxyphenyl and thiophenyl groups, which confer specific electronic and steric properties, enhancing its reactivity and binding affinity in biological systems.

There you go! Fascinating compound, don't you think?

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-15-7-5-14(6-8-15)17-10-19(24)22(13-21-17)12-18(23)20-11-16-4-3-9-26-16/h3-10,13H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYLXMVCTCZRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.